molecular formula C11H11NO B8366615 3,4-Dihydro-2-naphthalenecarboxamide

3,4-Dihydro-2-naphthalenecarboxamide

Cat. No.: B8366615
M. Wt: 173.21 g/mol
InChI Key: VEBYIGGYOBSBCS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-naphthalenecarboxamide is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of an amide group at the second position of the dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-naphthalenecarboxamide typically involves the amidation of 3,4-dihydronaphthalene-2-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity while minimizing waste and reaction time. The choice of reagents and conditions is optimized to achieve cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.

Scientific Research Applications

3,4-Dihydro-2-naphthalenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include the modulation of enzymatic activity and interference with metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-2-naphthalenecarboxamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its dihydronaphthalene core provides a balance between aromatic stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3,4-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C11H11NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,12,13)

InChI Key

VEBYIGGYOBSBCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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